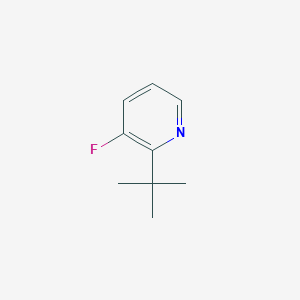

2-(Tert-butyl)-3-fluoropyridine

Description

Contextual Significance within Fluorinated Pyridine (B92270) Chemistry

The strategic placement of a fluorine atom on the pyridine ring significantly influences the molecule's reactivity. In the case of 2-(tert-butyl)-3-fluoropyridine, the fluorine at the 3-position and the tert-butyl group at the 2-position create a distinct electronic and steric environment. The fluorine atom, being the most electronegative element, acts as a good leaving group in nucleophilic aromatic substitution reactions. wikipedia.org This reactivity is a cornerstone of fluorinated pyridine chemistry, enabling the synthesis of a diverse array of derivatives. nih.gov

The presence of the tert-butyl group at the adjacent position introduces significant steric hindrance, which can direct the course of chemical reactions. This steric influence can be exploited to achieve regioselectivity in synthetic transformations, a crucial aspect of modern organic synthesis. The interplay between the electronic effects of the fluorine atom and the steric demands of the tert-butyl group makes this compound a valuable and versatile building block.

Research Trajectories and Academic Relevance

The academic and industrial interest in this compound is evident from its appearance in scientific literature and patents. Research involving this compound often focuses on its utility as a synthetic intermediate. For instance, its derivatives have been explored in the context of creating complex molecules with potential biological activity.

A notable area of research involves the use of fluorinated pyridines in the development of novel therapeutic agents. The incorporation of a fluorinated pyridine moiety can enhance a drug candidate's metabolic stability and binding affinity. nih.gov While specific applications of this compound in marketed drugs are not extensively documented in the public domain, its structural motifs are relevant to the design of new chemical entities.

Furthermore, the synthesis of diversely substituted 3-fluoropyridines is an active area of investigation. acs.org Methodologies for the efficient and selective synthesis of such compounds are continually being developed, highlighting the ongoing importance of this class of molecules in organic chemistry.

Interactive Data Table: Properties of Pyridine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Pyridine | C5H5N | 79.10 | 115.2 | 0.9819 |

| 4-tert-Butylpyridine | C9H13N | 135.21 | 196-197 | 0.923 |

| 2,4,6-Tri-tert-butylpyridine | C17H29N | 247.42 | 115-120 (at 20 mmHg) | ~0.943 |

| 2-(tert-Butyl)-3-hydroxypyridine | C9H13NO | 151.21 | 135-140 (at 10 mmHg) | Not available |

Data sourced from various chemical suppliers and databases. wikipedia.orgontosight.aisigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-tert-butyl-3-fluoropyridine |

InChI |

InChI=1S/C9H12FN/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,1-3H3 |

InChI Key |

CHCVWRAGKJVCRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=N1)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 Tert Butyl 3 Fluoropyridine and Analogous Fluorinated Pyridines

Direct Fluorination Techniques

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed pyridine (B92270) ring. This approach is often challenging due to the electron-deficient nature of the pyridine ring, which typically requires harsh reaction conditions.

Electrophilic Fluorination with Fluorinating Agents

Electrophilic fluorination reagents have become instrumental in the synthesis of fluorinated heterocycles. Agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for their relative safety and efficacy.

The reaction of 1,2-dihydropyridines with Selectfluor® provides a pathway to fluorinated 3,6-dihydropyridines. These intermediates can then undergo elimination of hydrogen fluoride (B91410) under mild conditions to yield the corresponding substituted pyridines. nih.gov For instance, the fluorination of certain 1,2-dihydropyridines in acetonitrile (B52724) leads to the formation of 3-fluoro-3,6-dihydropyridines, which can be converted to the aromatic pyridine product. nih.gov While this method has been demonstrated for various substituted pyridines, its direct application to synthesize 2-(tert-butyl)-3-fluoropyridine would depend on the availability of the corresponding 2-tert-butyl-1,2-dihydropyridine precursor.

Research has also explored the direct electrophilic fluorination of a range of aromatic compounds using a combination of Selectfluor™ F-TEDA-BF4 and trifluoromethanesulfonic acid, which has proven effective for various substrates under mild conditions. researchgate.net The success of this method is often dependent on the substrate's electronic properties and the presence of other functional groups.

Direct Fluorination of Pyridine Precursors

The direct fluorination of pyridine precursors using elemental fluorine (F₂) or other powerful fluorinating agents represents a more direct but often less selective method.

The use of silver(II) fluoride (AgF₂) has been developed for the site-selective C-H fluorination of pyridines and diazines, specifically at the position adjacent to a nitrogen atom. orgsyn.org This method is notable for its tolerance of various functional groups and its operation at or near ambient temperatures. orgsyn.org For a precursor like 2-tert-butylpyridine, this method would likely target the C6 position. Achieving fluorination at the C3 position would require a different strategic approach, possibly involving directing groups or a different precursor.

Elemental fluorine, though highly reactive, can be used for direct fluorination when diluted with an inert gas like nitrogen. researchgate.net The reaction of pyridine itself with F₂ can lead to the formation of N-fluoropyridinium fluoride in situ, which can then rearrange to form 2-fluoropyridine (B1216828). researchgate.net However, controlling the regioselectivity to obtain a 3-fluoro product is a significant challenge, and such reactions can often result in a mixture of isomers and over-fluorinated products.

Ring-Forming Synthesis of Fluoropyridine Scaffolds

Constructing the fluorinated pyridine ring from acyclic precursors is a powerful strategy that allows for precise control over the substitution pattern.

Photoredox-Mediated Cyclocondensation Reactions

Visible-light photoredox catalysis has emerged as a mild and efficient tool for constructing complex organic molecules. One notable application is the synthesis of 3-fluoropyridines. organic-chemistry.orgnih.gov This method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation. organic-chemistry.orgnih.govacs.org The resulting intermediate undergoes a one-pot condensation with an ammonia (B1221849) source, like ammonium (B1175870) acetate, to form the 3-fluoropyridine (B146971) ring. organic-chemistry.orgnih.gov

This strategy has been successfully applied to synthesize a range of diversely substituted 3-fluoropyridines. acs.org For example, the synthesis of 6-tert-butyl-2-(4-chlorophenyl)-3-fluoropyridine was achieved with a good yield, demonstrating the viability of incorporating a tert-butyl group at a position adjacent to the nitrogen. acs.org This highlights a plausible route to this compound by selecting the appropriate ketone-derived precursors.

| Catalyst | Reactant 1 | Reactant 2 | Reagent | Product Type |

| fac-Ir(ppy)₃ | α,α-Difluoro-β-iodoketone | Silyl enol ether | Ammonium acetate | 3-Fluoropyridine |

Multi-component Cyclization Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. These reactions are highly atom-economical and can be used to generate libraries of structurally diverse compounds. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied to construct fluorinated pyridine scaffolds. For example, variations of the Hantzsch pyridine synthesis or other cyclocondensation reactions could potentially be adapted by using fluorinated building blocks to introduce the required fluorine atom at the C3 position. The challenge lies in identifying suitable and readily available starting materials that would assemble into the desired substitution pattern.

Derivatization of Pre-existing Pyridine Systems

Another common strategy is to start with a pre-functionalized pyridine and modify it to install the desired tert-butyl and fluoro groups.

This can involve nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a pyridine with a good leaving group, such as a chlorine or bromine atom, at the C2 or C3 position could be a starting point. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in SNAr reactions. nih.govacs.org

A plausible, though multi-step, route could involve the synthesis of a dihalopyridine, such as 2-bromo-3-chloropyridine. A selective reaction could introduce the tert-butyl group at the C2 position via a Grignard or organolithium reagent, followed by a nucleophilic fluorination reaction to replace the halogen at the C3 position. A patent describes the conversion of 3-fluoropyridines to 3-fluoro-5-lithiopyridines by treatment with an alkyllithium compound, which can then be reacted with electrophiles. google.com This demonstrates the potential for functionalizing a pre-existing fluoropyridine ring.

Furthermore, pyridine N-oxides are versatile intermediates. They can be converted into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions. nih.gov While this method targets the C2 position for fluorination, it showcases the utility of derivatizing the pyridine ring to facilitate substitution reactions.

Regioselective Introduction of Fluorinated Motifs

The precise placement of a fluorine atom on the pyridine ring is a formidable challenge in synthetic organic chemistry. Several modern techniques have emerged to address this, enabling the regioselective synthesis of fluoropyridines.

One prominent method involves the direct C-H fluorination of pyridines. Research has demonstrated the utility of silver(II) fluoride (AgF₂) as a reagent for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines. sigmaaldrich.comnih.gov These reactions typically occur at ambient temperature and exhibit exclusive selectivity for fluorination at the position adjacent to the ring nitrogen. nih.gov For 3-substituted pyridines, fluorination with AgF₂ generally shows a strong preference for the C-2 position. acs.org This high regioselectivity is crucial for synthesizing precursors to compounds like this compound.

Another powerful tool for regioselective fluorination is the use of electrophilic fluorinating agents such as Selectfluor. For instance, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been successfully achieved using Selectfluor in aqueous conditions. acs.org This method proceeds via an electrophilic fluorination process to yield monofluorinated products in moderate to good yields. acs.org

Transition metal-catalyzed reactions also offer a versatile approach. A rhodium(III)-catalyzed C-H functionalization strategy has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is effective for a variety of substituted oximes and alkynes, including terminal alkynes, which couple with high regioselectivity to produce 3-fluoropyridine isomers. nih.gov

The following table summarizes various methods for the regioselective introduction of fluorine into pyridine rings:

| Method | Fluorinating Agent/Catalyst | Key Features |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | Ambient temperature, high regioselectivity for the position α to nitrogen |

| Electrophilic Fluorination | Selectfluor | Aqueous conditions, good for specific heterocyclic systems |

| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl₂]₂/metal acetate | Forms 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes |

| Nucleophilic Aromatic Substitution | Fluoride source (e.g., KF) | Requires an activated pyridine ring with a good leaving group |

Dearomatization and Hydrogenation of Fluoropyridines

Following the successful introduction of fluorine, subsequent dearomatization and hydrogenation of the fluoropyridine ring can lead to the synthesis of highly valuable fluorinated piperidines. These saturated heterocycles are crucial building blocks in drug discovery.

A significant advancement in this area is the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines. springernature.comnih.gov This one-pot, two-step process enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines. springernature.comnih.gov The reaction typically employs a rhodium-carbene catalyst in the presence of a hydroborating agent like pinacol (B44631) borane (B79455) (HBpin) and molecular hydrogen. springernature.com This strategy has been successfully applied to produce fluorinated analogues of commercial drugs. nih.govnih.gov

In addition to rhodium catalysis, palladium-catalyzed hydrogenation has also proven effective. A simple and robust method for the cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been developed. acs.orgnih.gov This protocol demonstrates good chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) rings. acs.orgnih.gov

Borane-catalyzed reductions offer an alternative metal-free approach. A method utilizing B(C₆F₅)₃ as a catalyst for a hydroboration/hydrogenation cascade has been shown to be effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis-selectivity. sci-hub.se This reaction proceeds through the sequential action of the pyridine substrate and piperidine (B6355638) product as bases in cooperation with the borane catalyst to activate molecular hydrogen. sci-hub.se

Key methodologies for the dearomatization and hydrogenation of fluoropyridines are outlined below:

| Catalyst System | Reagents | Key Outcomes |

| Rhodium-Carbene Complex | HBpin, H₂ | Highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines |

| Heterogeneous Palladium | H₂ | cis-selective hydrogenation, tolerates other aromatic groups |

| B(C₆F₅)₃ | HBpin, H₂ | Metal-free cascade reduction, high cis-selectivity for 2,3-disubstituted pyridines |

Strategic Protecting Group Utilization

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is often indispensable. fluorochem.co.uk Protecting groups temporarily mask reactive functional groups to prevent undesired side reactions and can also be employed to direct the regioselectivity of subsequent transformations. fluorochem.co.ukacs.org

For pyridine chemistry, the nitrogen atom can be protected to modulate its electronic properties and reactivity. chemicalforums.com Quaternization of the pyridine nitrogen with an alkyl group, for instance, activates the ring towards nucleophilic attack. tandfonline.com This approach can be designed so that the quaternizing group can be efficiently removed later in the synthetic sequence. tandfonline.com Benzyl (B1604629) and substituted benzyl halides are commonly used for the formation of pyridinium (B92312) salts, effectively protecting the nitrogen. researchgate.net

Boranes can also serve as protecting groups for the pyridine nitrogen. The formation of a pyridine-borane complex can circumvent issues in coupling reactions where the basicity of the pyridine nitrogen is problematic. sigmaaldrich.com This protection can be removed under acidic conditions. sigmaaldrich.com

In the context of regioselective functionalization, protecting groups can play a crucial directing role. For example, in the metalation of fluoropyridines, a chlorine atom can act as a neighboring site activating group, while a trimethylsilyl (B98337) group can function as a neighboring site screening group, thereby directing substitution to specific vacant positions on the ring. acs.org The choice of protecting group can be critical in achieving the desired substitution pattern on a polysubstituted pyridine.

The concept of "orthogonal" protecting groups, where one group can be removed selectively in the presence of another, is a powerful strategy in complex syntheses. organic-chemistry.org For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved under basic conditions, allowing for sequential modifications at different sites. organic-chemistry.org

Examples of protecting groups used in pyridine synthesis and their applications are listed below:

| Protecting Group | Application | Deprotection Conditions |

| Benzyl Halides | Protection of pyridine nitrogen via pyridinium salt formation | Varies, can involve hydrogenolysis or other methods |

| Borane (BH₃) | Formation of a pyridine-borane complex to mask the nitrogen's basicity | Acidic conditions |

| Trimethylsilyl (TMS) | Screening group to direct regioselective metalation | Fluoride source (e.g., TBAF) |

| Chlorine (Cl) | Activating group to direct regioselective metalation | Often remains as a substituent or removed via reduction |

| 2-Pyridinyl Thermolabile | Protection of hydroxyl, phosphate, and carboxyl functions; removal by heating | Temperature increase, rate dependent on pH and solvent |

Mechanistic Organic Chemistry of 2 Tert Butyl 3 Fluoropyridine Transformations

Aromatic Substitution Pathways

The pyridine (B92270) ring, while aromatic, possesses an electronic distribution significantly different from benzene (B151609), leading to distinct reactivity in substitution reactions. The nitrogen atom's electronegativity reduces the electron density of the ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to benzene. The presence of tert-butyl and fluoro substituents further modulates this inherent reactivity.

Nucleophilic aromatic substitution (SNAr) is a critical pathway for the functionalization of electron-deficient aromatic rings, such as pyridine. wikipedia.org This reaction is particularly relevant for 2-(tert-butyl)-3-fluoropyridine, where the fluorine atom can act as a leaving group.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com The initial, rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group. This disrupts the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is paramount to the reaction's feasibility. stackexchange.com Electron-withdrawing groups on the aromatic ring stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, several factors influence its reactivity:

Pyridine Nitrogen: The nitrogen atom acts as a strong electron-withdrawing group via the inductive effect and also by resonance, delocalizing the negative charge of the Meisenheimer complex. This intrinsic property makes the pyridine ring significantly more reactive towards nucleophiles than a corresponding benzene ring. wikipedia.orgstackexchange.com

Fluorine Atom: Fluorine is a highly effective activating group for SNAr reactions despite the strength of the C-F bond. Its potent electron-withdrawing inductive effect (-I) outweighs its weak electron-donating resonance effect (+R), making the carbon it is attached to highly electrophilic. The attack of the nucleophile is the rate-determining step, not the cleavage of the C-F bond. masterorganicchemistry.com

| Substituent/Feature | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|

| Pyridine Nitrogen | Strongly electron-withdrawing | Strongly Activating |

| 3-Fluoro Group | Strongly electron-withdrawing (Inductive) | Activating (as leaving group) |

| 2-Tert-butyl Group | Weakly electron-donating (Inductive) | Weakly Deactivating |

| 2-Tert-butyl Group | Steric Hindrance | Deactivating (hinders nucleophile approach) |

For SNAr reactions on the pyridine ring, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. wikipedia.org This preference is due to the ability of the electronegative nitrogen to directly stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com When the attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com

In this compound, the leaving group is at the C3 position. Nucleophilic attack at C3 (a meta position relative to the nitrogen) is generally less favored than at C2 or C4 because the nitrogen atom cannot directly delocalize the resulting negative charge via resonance. stackexchange.com However, the powerful activating effect of the fluorine leaving group at C3 makes this position sufficiently electrophilic for the reaction to occur. The presence of the bulky tert-butyl group at the adjacent C2 position will sterically shield the C3 position, potentially slowing the reaction rate compared to an unhindered 3-fluoropyridine (B146971).

Aromatic compounds can undergo nucleophilic substitution upon photoexcitation. This process, known as photosubstitution, often displays different reactivity and regioselectivity compared to ground-state thermal reactions. iupac.org The absorption of a photon promotes the molecule to an electronically excited state, altering its electron distribution and making it susceptible to nucleophilic attack.

For substituted aromatic compounds, the directing effects of substituents can be reversed in the excited state. For instance, electron-withdrawing groups like the nitro group, which are ortho/para-directing activators for thermal SNAr, can become meta-directing in photosubstitution reactions. iupac.org This change in selectivity is attributed to the different charge distribution in the molecule's lowest excited singlet or triplet state. iupac.org In the case of this compound, irradiation could potentially facilitate the displacement of the fluoride (B91410) ion by a nucleophile. The precise mechanism and site selectivity would depend on the nature of the excited state and the reaction conditions, but it offers a potential reaction pathway that may differ from the thermal SNAr process.

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. masterorganicchemistry.com The mechanism proceeds through a two-step process involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. This deactivation arises from two primary factors:

The electronegative nitrogen atom inductively withdraws electron density from the ring, making it less nucleophilic and thus less attractive to an incoming electrophile. uoanbar.edu.iq

In the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen further and more powerfully deactivates the ring towards attack by a positive electrophile. uoanbar.edu.iq

Consequently, SEAr on pyridine requires harsh reaction conditions, if it proceeds at all. uoanbar.edu.iq Friedel-Crafts alkylation and acylation reactions, for example, typically fail because the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to extreme deactivation. uoanbar.edu.iq

Tert-butyl Group: As an alkyl group, the tert-butyl substituent is an activating, ortho/para director in benzene chemistry, donating electron density via an inductive effect. stackexchange.com

Fluoro Group: Halogens are deactivating yet ortho/para directing. The deactivation is due to their strong electron-withdrawing inductive effect, while the directing ability comes from the ability of their lone pairs to stabilize the arenium ion intermediate via resonance.

The substitution pattern on this compound is determined by the interplay of these directing effects on the deactivated ring. Substitution generally occurs at the C3 and C5 positions in pyridine to avoid placing the positive charge of the arenium ion intermediate adjacent to the electron-deficient nitrogen. In this molecule, C3 is already substituted. Therefore, electrophilic attack would be directed to the available C4, C5, and C6 positions. The bulky tert-butyl group at C2 would sterically hinder attack at this position and influence the preferred site of substitution among the remaining positions, likely favoring the less hindered C5 position. ucalgary.ca

| Substituent/Feature | Electronic Effect | Directing Influence |

|---|---|---|

| Pyridine Nitrogen | Strongly deactivating | Meta-directing (to C3, C5) |

| 2-Tert-butyl Group | Weakly activating | Ortho/Para-directing (to C3, C5) |

| 3-Fluoro Group | Deactivating | Ortho/Para-directing (to C2, C4, C6) |

Electrophilic Aromatic Substitution (SEAr) Reactions

Catalytic C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For a molecule like this compound, with its distinct electronic and steric properties, catalytic C-H activation opens avenues for diverse and regioselective transformations.

The introduction of a fluorine atom into an organic molecule can significantly alter its biological and chemical properties. Transition metal-catalyzed C-H fluorination has emerged as a key method for achieving this transformation selectively. In the context of pyridine derivatives, palladium catalysis is a prominent approach. The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle. Initially, a Pd(II) species coordinates to the pyridine nitrogen, facilitating a C-H activation step to form a cyclometalated Pd(II) intermediate. This intermediate then undergoes oxidation with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to generate a high-valent Pd(IV)-F species. Reductive elimination from this Pd(IV) complex then furnishes the fluorinated product and regenerates the Pd(II) catalyst. The directing effect of the pyridine nitrogen typically favors functionalization at the ortho C-H bond.

While direct C-H fluorination of this compound itself is not extensively detailed in the provided results, the principles of transition metal-catalyzed C-H fluorination of pyridine and phenylpyridine systems are well-established. beilstein-journals.orgnih.gov These reactions highlight the utility of directing groups to achieve regioselectivity. nih.govnsf.gov The tert-butyl group at the 2-position and the fluorine at the 3-position of the pyridine ring would be expected to influence the regioselectivity of further C-H functionalization, both sterically and electronically.

Iridium-catalyzed C-H borylation has become a cornerstone of synthetic chemistry for the conversion of C-H bonds into versatile C-B bonds, which can then be used in a variety of cross-coupling reactions. rsc.org The regioselectivity of these reactions on heteroaromatic substrates like pyridine is a critical aspect. Generally, iridium-catalyzed borylation of pyridines tends to occur at positions distal to the nitrogen atom due to a combination of electronic and steric effects. nih.govthieme-connect.de The nitrogen atom can act as a Lewis base and coordinate to the iridium catalyst, potentially deactivating it or directing the borylation to specific sites. nih.govthieme-connect.de

For this compound, the bulky tert-butyl group at the 2-position would sterically hinder borylation at the adjacent C-H bonds. The fluorine atom at the 3-position would also exert an electronic influence. Based on established principles, the borylation of this compound would be predicted to occur at the C-5 or C-6 positions, which are sterically more accessible and electronically influenced by the substituents. The precise outcome would depend on the specific iridium catalyst and reaction conditions employed. The Hartwig and Miyaura groups have conducted extensive research in this area, developing highly active iridium catalysts with various ligands to control the regioselectivity of C-H borylation. berkeley.edu

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This approach utilizes a directing group (DG) to position a metalating agent (typically an organolithium reagent) at an adjacent C-H bond, leading to a lithiated intermediate that can then be trapped with various electrophiles. In pyridine systems, the nitrogen atom itself can act as a directing group, facilitating lithiation at the C-2 or C-6 positions.

In the case of this compound, the tert-butyl group at the 2-position would block lithiation at this site. Therefore, any directed metalation would likely occur at the C-4 position, influenced by the fluorine at C-3, or potentially at the C-6 position, although this is less common for fluorine direction. The success of such a transformation is often plagued by undesirable interactions between the directing group and other substituents on the aromatic core. rsc.org The steric hindrance of a group in the ortho position to the directing group can profoundly affect the efficacy of the C-H activation. rsc.org

Radical-mediated C-H functionalization offers a complementary approach to transition metal-catalyzed methods, often exhibiting different regioselectivity patterns. These reactions typically involve the generation of a radical species that can abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical. This radical can then be trapped by a variety of reagents to form a new C-C or C-heteroatom bond.

One of the classic examples of radical functionalization of heteroaromatics is the Minisci reaction, which involves the addition of a radical to a protonated heteroaromatic ring. For this compound, under acidic conditions, the pyridine nitrogen would be protonated, making the ring electron-deficient and susceptible to nucleophilic radical attack. The regioselectivity of the Minisci reaction is governed by both steric and electronic factors. The tert-butyl group at the 2-position would likely direct incoming radicals to the C-4 or C-6 positions. The fluorine atom at the 3-position would further influence the electronic properties of the ring, potentially favoring attack at the C-4 or C-6 positions. Photocatalysis has also emerged as a powerful tool for generating radicals under mild conditions for C-H functionalization. chemrxiv.orgnih.govdntb.gov.ua

Cross-Coupling Reaction Methodologies

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura, Stille, and Negishi couplings, are indispensable tools for the synthesis of biaryls and other conjugated systems. nih.govmdpi.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

For this compound to participate in such reactions, it would first need to be converted into a suitable coupling partner, for instance, by C-H borylation as discussed previously, to generate a boronic acid or ester derivative. Alternatively, if a halogen were present on the ring, it could serve as the electrophilic partner. Given the fluorine at the C-3 position, direct C-F bond activation for cross-coupling is a challenging but increasingly feasible transformation, though it generally requires specialized catalysts and conditions. mdpi.comacs.org More commonly, another C-H position would be functionalized to a halide or a boronate ester to enable palladium-catalyzed cross-coupling. nih.govresearchgate.net

For example, if this compound were to be borylated at the C-5 position, the resulting boronic ester could undergo a Suzuki-Miyaura coupling with an aryl halide to introduce a new aryl group at that position. The catalytic cycle for a Suzuki-Miyaura coupling generally involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Interactive Data Table of Research Findings

| Section | Transformation | Key Features | Potential Regioselectivity on this compound |

| 3.2.1 | Transition Metal-Catalyzed C-H Fluorination | Directed by pyridine nitrogen; often involves a Pd(II)/Pd(IV) cycle. | C-4 or C-6, influenced by steric hindrance from the tert-butyl group. |

| 3.2.2 | Regioselective C-H Borylation | Iridium-catalyzed; regioselectivity is sterically and electronically controlled. | C-5 or C-6, distal to the nitrogen and avoiding the bulky tert-butyl group. |

| 3.2.3 | Directed Ortho-Functionalization | Utilizes a directing group (e.g., nitrogen) to guide metalation. | C-4, directed by the fluorine atom, or potentially C-6. |

| 3.2.4 | Radical-Mediated C-H Transformations | Minisci-type reactions on the protonated pyridine ring. | C-4 or C-6, due to steric hindrance at C-2 and electronic effects. |

| 3.3.1 | Palladium-Catalyzed Cross-Coupling | Requires prior functionalization (e.g., borylation or halogenation). | Dependent on the position of the pre-installed functional group (e.g., boronic ester at C-5). |

A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the mechanistic organic chemistry of this compound for the transformations outlined. While extensive research exists on copper-mediated couplings, Sonogashira cross-couplings, ring reductions, and elimination reactions for the broader class of pyridine derivatives, these specific reactions have not been documented for the this compound substrate in the available literature.

General methodologies for the functionalization of 3-fluoropyridines and other substituted pyridines are well-established. For instance, C-H arylation at the C4-position of 3-fluoropyridine has been reported using copper and palladium catalysts. Similarly, the Sonogashira coupling is a widely employed method for forming carbon-carbon bonds with halo-pyridines, and various conditions for the reduction of the pyridine ring are known. However, the specific application of these methods to this compound, and the mechanistic details thereof, remain uninvestigated in published research.

Consequently, a detailed, evidence-based discussion on the copper-mediated coupling, Sonogashira cross-coupling, ring reduction, and elimination reactions of this compound cannot be provided at this time. The steric and electronic influence of the tert-butyl and fluoro substituents would undoubtedly play a significant role in the reactivity and mechanistic pathways of such transformations, but without experimental data, any discussion would be purely speculative. Further research is required to elucidate the chemical behavior of this specific compound under the requested reaction conditions.

Computational and Theoretical Chemistry Studies on 2 Tert Butyl 3 Fluoropyridine Systems

Quantum Chemical Characterization of Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the equilibrium geometry of molecules. These calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for 2-(Tert-butyl)-3-fluoropyridine (Illustrative Data)

This interactive table presents illustrative geometrical parameters for this compound, derived from typical values for analogous substituted pyridine (B92270) compounds.

| Parameter | Predicted Value (Illustrative) |

| Bond Lengths (Å) | |

| C2-C(t-Bu) | 1.54 |

| C3-F | 1.35 |

| N1-C2 | 1.34 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| N1-C6 | 1.34 |

| Bond Angles (degrees) | |

| N1-C2-C3 | 122 |

| C2-C3-C4 | 119 |

| C2-C(t-Bu)-C(CH3) | 109.5 |

| C2-C3-F | 118 |

| Dihedral Angles (degrees) | |

| F-C3-C2-N1 | ~0 |

| C(t-Bu)-C2-C3-C4 | ~180 |

Note: The values in this table are illustrative and based on general principles of molecular structure. Precise values would necessitate specific quantum chemical computations for this molecule.

Mechanistic Insights from Computational Modeling

Computational modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction mechanisms in detail. libretexts.org Through the calculation of potential energy surfaces, chemists can identify and characterize transition states and intermediates, thereby constructing a comprehensive model of the reaction pathway.

A primary reaction of interest for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring, coupled with the presence of a good leaving group (fluoride), makes the C3 position a likely target for nucleophilic attack. Computational studies can model this process, providing quantitative estimates of the activation energy barriers for the formation of the key Meisenheimer intermediate and for the subsequent expulsion of the fluoride (B91410) ion. The significant steric bulk of the tert-butyl group at the adjacent C2 position is expected to exert a considerable influence on the reaction's feasibility and rate. Computational analysis can precisely quantify this steric hindrance by comparing the calculated activation energies to those of a less encumbered system, such as 3-fluoropyridine (B146971).

Reactivity Prediction and Electronic Property Analysis

The electronic structure of a molecule is a key determinant of its chemical reactivity. Computational methods offer several descriptors to analyze this structure and predict how the molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The magnitude of the HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability, with a smaller gap often correlating with higher reactivity. nih.gov For this compound, the electronegative fluorine atom is expected to lower the energies of these frontier orbitals, while the electron-donating tert-butyl group will likely raise them.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map offers a visual guide to the charge distribution within a molecule. wolframcloud.comresearchgate.net It uses a color scale to represent regions of varying electrostatic potential, with red typically indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. In the case of this compound, the MEP map would be expected to show a region of high electron density around the nitrogen atom, identifying it as a primary site for electrophilic attack or protonation. Conversely, areas of lower electron density would likely be found near the hydrogen atoms and the carbon atom bonded to fluorine.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

This interactive table summarizes the predicted electronic properties of this compound based on theoretical expectations for similar molecules.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~2.5 D |

| Mulliken Charges | |

| N1 | -0.6 e |

| C2 | +0.2 e |

| C3 | +0.4 e |

| F | -0.4 e |

Note: These values are illustrative estimates. Accurate determination would require specific computational analysis of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(tert-butyl)-3-fluoropyridine, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves fluorination of pyridine precursors using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. Key steps include:

- Regioselective fluorination : Optimize reaction temperature (0–20°C) and solvent polarity (e.g., dichloromethane) to minimize byproducts .

- Protection/deprotection strategies : Use tert-butyl carbamate groups to stabilize intermediates during multi-step syntheses .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended for isolating high-purity products .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Answer : Employ a combination of:

- NMR spectroscopy : NMR to confirm fluorine substitution and NMR to verify tert-butyl group integration .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve steric effects of the tert-butyl group and fluorine orientation in solid-state studies .

Q. What are the primary applications of this compound in foundational research?

- Answer : The compound serves as:

- A building block for fluorinated pharmaceuticals, leveraging its stability and bioisosteric properties .

- A probe in mechanistic studies of nucleophilic aromatic substitution due to fluorine’s electronegativity and the tert-butyl group’s steric bulk .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The tert-butyl group introduces steric hindrance, which:

- Limits accessibility to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., XPhos) or elevated temperatures .

- Directs regioselectivity in halogenation or functionalization reactions by shielding specific positions on the pyridine ring .

Q. What strategies resolve contradictions in reported reaction yields or unexpected byproducts during fluorination?

- Answer :

- Variable screening : Systematically test solvents (e.g., DMF vs. THF), temperatures, and fluorinating agents to identify optimal conditions .

- Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., di-fluorinated analogs) and adjust stoichiometry .

- Surface reactivity studies : Investigate catalyst-support interactions (e.g., silica vs. alumina) that may alter reaction pathways .

Q. How can this compound be utilized in designing enzyme inhibitors or bioactive probes?

- Answer :

- Fragment-based drug discovery : Incorporate the compound into libraries targeting ATP-binding pockets or fluorophilic enzyme regions .

- Isotopic labeling : Synthesize - or -labeled analogs for PET imaging or metabolic tracking .

- Safety note : Handle fluorinated intermediates in fume hoods due to potential toxicity; refer to SDS guidelines for occupational exposure limits .

Q. What computational tools predict the reactivity of this compound in complex reaction environments?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.